REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])O[C:3]1([O:13]C)[C:5]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][CH:6]=1.[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>>[CH3:15][C:2]([N:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1)([CH3:1])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][CH:6]=1)=[O:13]
|
Name
|
|
Quantity
|
151.4 g
|
Type
|
reactant
|
Smiles
|
CC1(C(O1)(C1=CC=C(C=C1)SC)OC)C
|
Name
|
|
Quantity
|
235.2 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution is warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Name
|
|
Type
|
|
Smiles
|
CC(C(=O)C1=CC=C(C=C1)SC)(C)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |